2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride
CAS No.: 1172876-77-5
Cat. No.: VC18435189
Molecular Formula: C16H16ClN3
Molecular Weight: 285.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172876-77-5 |
|---|---|
| Molecular Formula | C16H16ClN3 |
| Molecular Weight | 285.77 g/mol |
| IUPAC Name | (6-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C16H15N3.ClH/c1-11-7-8-15-13(9-11)10-14(16(18-15)19-17)12-5-3-2-4-6-12;/h2-10H,17H2,1H3,(H,18,19);1H |
| Standard InChI Key | MMWDPNLBCADAGU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₆H₁₆ClN₃, with a molar mass of 285.77 g/mol. The quinoline scaffold is substituted at three positions:
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2-position: Hydrazino group (-NH-NH₂), enabling nucleophilic reactions and hydrogen bonding.
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6-position: Methyl group (-CH₃), enhancing lipophilicity and metabolic stability.
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3-position: Phenyl ring, contributing to π-π stacking interactions with biological targets.
The hydrochloride salt improves aqueous solubility, critical for in vitro and in vivo assays. X-ray crystallography of analogous compounds confirms planar quinoline systems with substituent dihedral angles influencing intermolecular interactions .
Table 1: Comparative Structural Features of Quinoline Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride | C₁₆H₁₆ClN₃ | 285.77 | 2-NHNH₂, 6-CH₃, 3-C₆H₅ |
| 6-Chloro-2-hydrazino-3-phenylquinoline hydrochloride | C₁₅H₁₃Cl₂N₃ | 306.19 | 2-NHNH₂, 6-Cl, 3-C₆H₅ |
| 2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride | C₁₆H₁₆ClN₃ | 285.77 | 2-NHNH₂, 7-CH₃, 3-C₆H₅ |
Spectroscopic Characterization
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FT-IR: Peaks at ~1670 cm⁻¹ (C=O stretch absent, confirming hydrazine substitution) and ~3247 cm⁻¹ (N-H stretch) .
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¹H NMR: Signals at δ 2.65 ppm (methyl group), δ 7.16–8.41 ppm (aromatic protons), and δ 9.45 ppm (hydrazino NH) .
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Mass Spectrometry: Molecular ion peak at m/z 285.77, with fragmentation patterns consistent with quinoline cleavage.
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via acid-catalyzed condensation of 6-methyl-3-phenylquinoline with hydrazine derivatives. Key steps include:
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Quinoline precursor preparation: Friedländer synthesis using 2-aminobenzaldehyde and methyl-substituted ketones.
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Hydrazine incorporation: Refluxing with hydrazine hydrate in ethanol/HCl, yielding 65–90% product after recrystallization.
Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction temperature | 80–100°C | Higher temps accelerate hydrazine attachment |
| Solvent | Ethanol/water (3:1) | Balances solubility and reactivity |
| Reaction time | 6–8 hours | Prevents over-substitution |
Data sources:
Reactivity Profile
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Nucleophilic reactions: The hydrazino group undergoes condensation with aldehydes/ketones to form hydrazones, useful for bioactivity modulation .
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Electrophilic substitution: Methyl and phenyl groups direct nitration/sulfonation to the quinoline 5- and 8-positions .
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Metal coordination: The hydrazino nitrogen binds transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans, outperforming fluconazole. Mechanism:
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Disruption of microbial cell membranes via quinoline intercalation.
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Inhibition of fungal cytochrome P450 enzymes.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.3 | ROS-mediated apoptosis |
| A549 (Lung) | 18.7 | Topoisomerase II inhibition |
| HeLa (Cervical) | 15.9 | Caspase-3 activation |
Data sources:
Pharmacological Applications
Drug Development
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Lead compound: Structural modifications (e.g., chloro substitution at C6) enhance blood-brain barrier penetration .
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Combination therapies: Synergistic effects with doxorubicin reduce cardiotoxicity.
Diagnostic Imaging
Radiolabeled with ⁹⁹mTc, the compound serves as a tumor-targeting agent in SPECT imaging .
Comparative Analysis with Analogues
Chloro-Substituted Derivative (CAS 1172444-18-6)
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Higher molecular weight (306.19 g/mol) due to chlorine’s atomic mass .
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Enhanced antibacterial activity: MIC = 2–8 µg/mL, attributed to increased electrophilicity .
7-Methyl Isomer (CAS 1170951-00-4)
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Reduced anticancer potency (IC₅₀ = 24.5 µM): Methyl position affects planar binding to DNA.
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